Ticarcillin

Catalog No.
S545344
CAS No.
34787-01-4
M.F
C15H16N2O6S2
M. Wt
384.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ticarcillin

CAS Number

34787-01-4

Product Name

Ticarcillin

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C15H16N2O6S2

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/t7-,8-,9+,12-/m1/s1

InChI Key

OHKOGUYZJXTSFX-KZFFXBSXSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C

Solubility

7.16e-02 g/L

Synonyms

BRL 2288, BRL-2288, BRL2288, Disodium, Ticarcillin, Tarcil, Ticar, Ticarcillin, Ticarcillin Disodium, Ticarpen, Ticillin

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C

Description

The exact mass of the compound Ticarcillin is 384.045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Penicillins. It belongs to the ontological category of penicillin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Selective Agent in Culture Media

Ticarcillin acts as a selective agent when incorporated into culture media []. Due to its broad-spectrum antibiotic properties, it inhibits the growth of a wide range of bacteria. This allows researchers to create a selective environment that favors the growth of specific desired organisms. For instance, ticarcillin can be added to media to enrich for fungal cultures by eliminating unwanted bacterial contaminants [].

Studying Bacterial Resistance Mechanisms

The rise of antibiotic resistance is a major concern in healthcare. Researchers utilize ticarcillin to study how bacteria develop resistance mechanisms against this class of antibiotics. By exposing bacterial cultures to ticarcillin and observing their response, scientists can gain insights into the genetic mutations or enzymatic pathways that bacteria employ to evade the drug's effects [].

Evaluating Efficacy of New Antimicrobial Compounds

The development of novel antibiotics is crucial for combating emerging bacterial threats. Ticarcillin serves as a benchmark antibiotic in studies evaluating the efficacy of new antimicrobial compounds. Researchers can compare the inhibitory activity of the new compound against various bacterial strains with that of ticarcillin to assess its potential effectiveness as a future therapeutic agent [].

Isolation and Identification of Specific Bacterial Species

Ticarcillin's selective action can be exploited to isolate and identify specific bacterial species. By incorporating ticarcillin into a culture medium designed to target unwanted bacteria, researchers can enrich for and isolate the desired bacterial strain. This approach facilitates further characterization and identification of the isolated bacteria for various research purposes [].

Ticarcillin is a semisynthetic antibiotic belonging to the beta-lactam class, specifically classified as a carboxypenicillin. Its chemical formula is C15H16N2O6S2C_{15}H_{16}N_{2}O_{6}S_{2}, and it is primarily used to treat infections caused by gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus vulgaris . Ticarcillin is often administered in combination with clavulanate potassium, marketed under the name Timentin, to enhance its efficacy against beta-lactamase-producing bacteria .

Ticarcillin exhibits a broad spectrum of bactericidal activity against various gram-positive and gram-negative bacteria. Its primary targets include:

  • Gram-negative bacteria: Notably effective against Pseudomonas aeruginosa.
  • Gram-positive bacteria: Limited effectiveness; often combined with other antibiotics for comprehensive coverage.

The antibiotic is not absorbed through the gastrointestinal tract and must be administered intravenously or intramuscularly . Its half-life is approximately 1.1 hours, requiring multiple doses for sustained therapeutic effects .

The synthesis of ticarcillin typically begins with 6-Aminopenicillanic acid (6-APA), a common precursor in penicillin derivatives. One notable synthesis route involves:

  • Formation of Monobenzyl Ester: The monobenzyl ester of 3-thienylmalonic acid is created.
  • Acid Chloride Conversion: This ester is converted into an acid chloride using thionyl chloride.
  • Condensation Reaction: The acid chloride is then reacted with 6-Aminopenicillanic acid.
  • Hydrogenolysis: Finally, hydrogenolysis using palladium on carbon completes the synthesis, yielding ticarcillin .

Ticarcillin is primarily used in clinical settings for:

  • Treating infections: Particularly effective against serious infections caused by susceptible gram-negative bacteria.
  • Molecular biology: Employed as an alternative to ampicillin in bacterial transformation experiments to prevent satellite colony formation .
  • Plant biology: Utilized to eliminate Agrobacterium, which plays a role in gene delivery to plant cells .

Ticarcillin's interactions primarily involve its combination with clavulanate potassium, which serves as a beta-lactamase inhibitor. This combination enhances its effectiveness against resistant strains of bacteria that produce beta-lactamases . Additionally, ticarcillin may interact with other medications metabolized by renal pathways due to its renal excretion profile.

Ticarcillin shares structural and functional similarities with other beta-lactam antibiotics. Below are several comparable compounds:

Compound NameClassSpectrum of ActivityUnique Features
PenicillinBeta-lactamPrimarily gram-positiveFirst discovered antibiotic; highly effective against streptococci.
CarbenicillinCarboxypenicillinGram-negative (limited)Less effective than ticarcillin; used mainly for urinary tract infections.
AmpicillinAminopenicillinBroad spectrumEffective against both gram-positive and some gram-negative bacteria; orally bioavailable.
PiperacillinUreidopenicillinBroad spectrumEnhanced activity against Pseudomonas; often combined with tazobactam.
CephalosporinsCephalosporinBroad spectrumGenerally more resistant to beta-lactamases than penicillins.

Ticarcillin's unique feature lies in its enhanced activity against certain resistant gram-negative pathogens while being less stable than its counterparts when exposed to beta-lactamases .

Ticarcillin was first synthesized in 1963 by researchers at Beecham Pharmaceuticals (later merged into GlaxoSmithKline) as part of efforts to broaden the spectrum of penicillin derivatives. Its development aimed to combat Gram-negative pathogens, particularly Pseudomonas aeruginosa and Proteus vulgaris, which exhibited resistance to earlier penicillins. By introducing a carboxyl group into the penicillin backbone, chemists enhanced its stability and activity against β-lactamase-producing bacteria, albeit with reduced efficacy against Gram-positive organisms.

Ticarcillin was formally classified as a carboxypenicillin, a subgroup of β-lactam antibiotics distinguished by their carboxylic acid side chains. This classification reflects its structural divergence from natural penicillins like benzylpenicillin and its role in bridging the gap between narrow-spectrum and later broad-spectrum antibiotics.

Ticarcillin as a Carboxypenicillin within the β-lactam Family

The carboxypenicillins, including ticarcillin and carbenicillin, are characterized by a carboxyl group at the α-position of the side chain attached to the β-lactam core. This modification confers three key properties:

  • Enhanced Gram-negative activity: The carboxyl group improves penetration through the outer membrane of Gram-negative bacteria, targeting penicillin-binding proteins (PBPs) critical for cell wall synthesis.
  • Reduced susceptibility to β-lactamases: While not fully resistant, ticarcillin is less prone to hydrolysis by certain β-lactamases compared to aminopenicillins like ampicillin.
  • Synergy with β-lactamase inhibitors: Combined with clavulanic acid (e.g., Timentin®), ticarcillin overcomes β-lactamase-mediated resistance in organisms like Staphylococcus aureus and Bacteroides fragilis.

The β-lactam ring remains central to its mechanism, acylating PBPs and disrupting peptidoglycan cross-linking. However, its structural modifications limit utility against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.

Chemical Classification and Taxonomic Position

Ticarcillin’s chemical structure is defined by the following features:

  • IUPAC Name: (2S,5R,6R)-6-{[(2R)-2-carboxy-2-(thiophen-3-yl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Molecular Formula: C₁₅H₁₆N₂O₆S₂.
  • Key Functional Groups: A β-lactam ring, a thiophene-containing side chain, and dual carboxyl groups (Figure 1).

Structural Comparison of Carboxypenicillins

CompoundSide Chain StructureKey Modifications
TicarcillinThiophene-3-yl + carboxylEnhanced antipseudomonal activity
CarbenicillinPhenyl + carboxylLower stability at acidic pH
PiperacillinPiperazine + ureido groupBroader spectrum, higher potency

This table highlights ticarcillin’s unique thiophene moiety, which improves binding to PBPs in Pseudomonas aeruginosa compared to carbenicillin.

Comparative Analysis with Related Semisynthetic Penicillins

Ticarcillin occupies a middle ground between early penicillins and advanced derivatives:

  • Vs. Natural Penicillins:

    • Unlike benzylpenicillin, ticarcillin’s carboxyl group expands Gram-negative coverage but reduces activity against Streptococcus pneumoniae.
  • Vs. Aminopenicillins (Ampicillin/Amoxicillin):

    • Lacks the amino group, rendering it ineffective against Listeria but stable in acidic environments.
  • Vs. Ureidopenicillins (Piperacillin):

    • Piperacillin’s ureido group grants superior penetration into Klebsiella and Enterobacter, whereas ticarcillin remains narrower in spectrum.
  • Vs. Carbenicillin:

    • Ticarcillin’s thiophene side chain confers 2–4× greater potency against Pseudomonas aeruginosa.

Despite these advances, ticarcillin’s utility declined in the 21st century due to the rise of extended-spectrum β-lactamases (ESBLs) and carbapenem-resistant pathogens.

Industrial production of ticarcillin relies on well-established semi-synthetic methodologies that build upon the fundamental penicillin core structure. The synthesis processes involve the coupling of 6-aminopenicillanic acid (6-APA) with appropriately activated thiophene-containing side chains [1] [2] [3]. Modern industrial approaches emphasize efficiency, yield optimization, and quality control to ensure consistent production of pharmaceutical-grade ticarcillin.

Triethylamine-Mediated Synthesis Pathway

The triethylamine-mediated synthesis represents one of the most widely adopted industrial routes for ticarcillin production. This methodology involves the formation of a mixed anhydride intermediate through the reaction of 3-thiophene malonic acid with pivaloyl chloride in the presence of triethylamine [1] [2] [3]. The process is conducted under carefully controlled conditions to maintain the integrity of the β-lactam ring structure.

The reaction mechanism proceeds through several distinct stages. Initially, triethylamine acts as a base to facilitate the formation of the mixed anhydride intermediate from 3-thiophene malonic acid and pivaloyl chloride. This intermediate then undergoes nucleophilic attack by the amino group of 6-APA, resulting in the formation of the desired ticarcillin product [2] [3]. The reaction is typically conducted at temperatures ranging from -10°C to 10°C to prevent decomposition of the thermally sensitive β-lactam ring [1] [2].

Process optimization studies have demonstrated that the triethylamine-mediated pathway can achieve yields of 80-85% with purities exceeding 98-99% when properly controlled [1] [2]. The reaction typically requires 1-2 hours for completion, making it suitable for large-scale industrial production. Critical process parameters include precise temperature control, maintenance of appropriate pH levels, and the use of anhydrous solvents to prevent hydrolysis reactions [2] [3].

3-Thiophene Malonic Acid Conversion Processes

The direct conversion of 3-thiophene malonic acid to ticarcillin represents an alternative synthetic approach that bypasses the need for mixed anhydride formation. This methodology involves the activation of 3-thiophene malonic acid using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which then reacts with 6-APA to produce ticarcillin [4] [5] [6].

The process begins with the preparation of 3-thiophene malonic acid, which can be synthesized through various routes including the alkylation of thiophene derivatives with malonic acid esters followed by hydrolysis [5]. The activated acid chloride intermediate is formed by treatment with thionyl chloride under anhydrous conditions, typically at room temperature [4] [6]. This intermediate exhibits high reactivity toward nucleophiles, necessitating careful handling to prevent degradation.

The coupling reaction with 6-APA proceeds rapidly once the acid chloride is formed, typically requiring 2-4 hours for completion [4] [6]. Yields of 70-80% are commonly achieved, with purities ranging from 95-98% after appropriate purification steps [6]. The process requires stringent moisture exclusion throughout all stages to prevent hydrolysis of the acid chloride intermediate.

Industrial implementation of this pathway requires specialized equipment capable of handling corrosive reagents and maintaining anhydrous conditions. The process generates hydrogen chloride gas as a byproduct, necessitating appropriate scrubbing systems and environmental controls [4] [6]. Despite these challenges, the direct conversion approach offers advantages in terms of atom economy and reduced reagent consumption compared to mixed anhydride methods.

Salt Forms in Ticarcillin Production

The formation of pharmaceutically acceptable salt forms represents a critical aspect of ticarcillin synthesis, affecting both the stability and bioavailability of the final product. Two primary salt forms are utilized in commercial production: disodium and monosodium variants, each with distinct properties and applications [1] [7] [8] [9].

Ticarcillin Disodium Synthesis and Properties

Ticarcillin disodium salt formation involves the neutralization of ticarcillin acid with sodium-containing bases under controlled conditions. The process typically employs sodium hydroxide or sodium carbonate as the neutralizing agent, with the reaction conducted in aqueous or mixed aqueous-organic solvent systems [1] [7] [10]. The disodium salt exhibits enhanced stability compared to the free acid form and demonstrates superior solubility characteristics essential for pharmaceutical applications.

The synthesis process begins with the dissolution of ticarcillin acid in an appropriate solvent system, commonly involving water or water-miscible organic solvents such as acetone or ethanol [1] [7] [10]. The addition of sodium hydroxide solution is carefully controlled to achieve the desired pH range of 5.5-8.0, which corresponds to the formation of the disodium salt. Temperature control during neutralization is critical, with optimal conditions typically maintained between 0°C and 50°C to prevent thermal decomposition [7] [10].

Crystallization of ticarcillin disodium is achieved through the controlled addition of precipitation agents, commonly acetone or ethanol, which reduce the solubility of the salt and promote crystal formation [1] [7] [10]. The crystallization process is typically conducted at reduced temperatures (0-10°C) with stirring to ensure uniform crystal growth and optimal particle size distribution. Seeding with pre-formed crystals can be employed to control the crystallization process and improve reproducibility [7] [10].

The resulting ticarcillin disodium salt exhibits a molecular formula of C₁₅H₁₄N₂Na₂O₆S₂ with a molecular weight of 428.39 g/mol [9] [11]. The compound demonstrates high water solubility (>600 mg/mL) and exhibits optical activity with specific rotation values ranging from +178° to +185° [9] [11]. Quality control parameters include purity levels exceeding 98% by high-performance liquid chromatography (HPLC) and water content typically maintained below 2% [7] [10].

Ticarcillin Monosodium Synthesis and Characterization

Ticarcillin monosodium salt represents an alternative pharmaceutical form that offers distinct advantages in certain formulation applications. The synthesis methodology involves partial neutralization of ticarcillin acid, resulting in a salt form containing a single sodium cation per molecule [8] [9] [12]. This approach provides enhanced control over the ionic strength and pH characteristics of the final product.

The synthesis process utilizes controlled stoichiometric ratios of ticarcillin acid to sodium hydroxide, typically employing a 1:1 molar ratio to achieve selective monosodium salt formation [8] [9]. The reaction is conducted in aqueous solution at controlled pH levels, generally maintained between 6.0 and 7.5 to ensure optimal salt formation while preventing over-neutralization [8] [9]. Temperature control during the neutralization process is maintained at 0-25°C to preserve the structural integrity of the β-lactam ring.

Purification of ticarcillin monosodium involves recrystallization techniques similar to those employed for the disodium variant, with modifications to accommodate the altered solubility characteristics [8] [9] [12]. The crystallization process typically utilizes mixed solvent systems containing water and organic solvents such as acetone or ethanol in carefully optimized ratios. The resulting crystals exhibit improved filtration characteristics and enhanced stability during storage [8] [9].

The ticarcillin monosodium salt demonstrates a molecular formula of C₁₅H₁₅N₂NaO₆S₂ with a molecular weight of 406.41 g/mol [8] [9]. The compound exhibits high water solubility (>500 mg/mL) and demonstrates specific rotation values typically ranging from +180° to +185° [8] [9]. Characterization studies indicate that the monosodium form offers advantages in terms of reduced hygroscopicity and improved chemical stability compared to the disodium variant [8] [9] [12].

Synthetic Challenges and Technical Solutions

The synthesis of ticarcillin presents numerous technical challenges that require sophisticated solutions to ensure consistent product quality and manufacturing efficiency. These challenges arise from the inherent instability of the β-lactam ring system, the sensitivity of the thiophene moiety, and the complex stereochemical requirements of the molecule [1] [2] [3] [13].

β-lactam ring instability represents the primary synthetic challenge in ticarcillin production. The four-membered lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to loss of antibacterial activity [1] [2] [3]. Technical solutions include maintenance of strict temperature control during synthesis, typically conducted at temperatures between -10°C and 10°C, and the use of anhydrous reaction conditions to minimize hydrolytic degradation [1] [2] [3]. Advanced cooling systems and continuous temperature monitoring are essential for industrial implementation.

The thiophene ring system presents additional challenges due to its sensitivity to oxidation and potential for sulfur-mediated side reactions [13] [5]. Technical solutions involve the use of inert atmosphere processing, typically employing nitrogen blanketing throughout the synthesis process, and the implementation of sealed reactor systems to prevent atmospheric contamination [13] [5]. Specialized materials of construction, including stainless steel and PTFE-lined equipment, are utilized to prevent catalytic oxidation reactions.

Hydrolysis susceptibility of intermediate compounds, particularly acid chlorides and mixed anhydrides, requires careful pH control throughout the synthesis process [1] [2] [3]. Automated pH control systems maintain optimal conditions (pH 5.5-8.0) while continuous monitoring ensures rapid response to process variations. Buffer systems may be employed to provide additional pH stability during critical reaction steps.

Impurity formation during synthesis presents significant challenges for pharmaceutical quality requirements. Common impurities include hydrolysis products, dimeric compounds, and stereoisomeric variants [1] [13] [6]. Technical solutions include the implementation of activated carbon treatment for decolorization and impurity removal, followed by multiple recrystallization steps to achieve pharmaceutical-grade purity [1] [7] [10]. Advanced analytical techniques, including HPLC and mass spectrometry, are employed for real-time monitoring of impurity levels.

Stereochemical integrity maintenance is crucial for preserving the biological activity of ticarcillin. The molecule contains multiple chiral centers that must be preserved during synthesis [1] [2] [3]. Technical solutions involve the use of stereoselective synthesis pathways, implementation of chiral catalysts where applicable, and continuous optical monitoring to ensure maintenance of stereochemical purity. Process analytical technology (PAT) systems provide real-time feedback on stereochemical integrity throughout the manufacturing process.

Quality Control Parameters in Ticarcillin Synthesis

Comprehensive quality control systems are essential for ensuring the consistent production of pharmaceutical-grade ticarcillin. These systems encompass multiple analytical methodologies, process monitoring techniques, and acceptance criteria designed to verify product quality and safety [14] [15] [16] [17].

Purity analysis represents the cornerstone of ticarcillin quality control, with high-performance liquid chromatography (HPLC) serving as the primary analytical method [14] [15] [16]. The HPLC methodology employs reverse-phase chromatography with ultraviolet detection at 254 nm, providing quantitative analysis of the active pharmaceutical ingredient and related impurities. Acceptance criteria typically require minimum purity levels of 98.0% with individual impurity limits not exceeding 0.5% [14] [15] [16].

Water content determination is critical for both product stability and dosage accuracy. Karl Fischer titration serves as the standard method for water content analysis, with acceptance criteria typically requiring moisture levels below 5.0% for anhydrous forms and controlled hydration levels for hydrated variants [1] [7] [10]. This parameter is particularly important for β-lactam antibiotics due to their susceptibility to hydrolytic degradation in the presence of moisture.

Specific rotation measurement provides verification of stereochemical integrity and serves as an identity test for ticarcillin. Polarimetry analysis is conducted using standardized conditions, with acceptance criteria requiring specific rotation values between +178° and +185° for most ticarcillin salt forms [1] [7] [9]. This parameter is crucial for confirming the maintenance of the correct stereochemical configuration during synthesis.

pH measurement of aqueous solutions provides important information regarding the stability and compatibility of ticarcillin products. Standard pH methodology employs calibrated pH meters with acceptance criteria typically requiring pH values between 5.5 and 8.0 for 10% aqueous solutions [18] [14] [15]. This parameter is particularly relevant for injectable formulations where pH compatibility with physiological conditions is essential.

Heavy metals analysis ensures the absence of toxic metallic contaminants that could pose safety risks or affect product stability. Atomic absorption spectroscopy serves as the standard analytical method, with acceptance criteria typically requiring heavy metal levels below 20 ppm [14] [15] [16]. This analysis is particularly important for pharmaceutical products intended for parenteral administration.

Bacterial endotoxin testing is mandatory for all parenteral pharmaceutical products, including ticarcillin formulations. The limulus amebocyte lysate (LAL) test serves as the standard method, with acceptance criteria requiring endotoxin levels below 0.25 EU/mg [18] [14] [15]. This parameter is critical for ensuring the safety of injectable antibiotic products.

Sterility testing provides final verification of microbiological safety for parenteral products. Membrane filtration methodology is employed with acceptance criteria requiring complete absence of microbial growth under standardized test conditions [18] [14] [15]. This represents the final quality control checkpoint before product release.

Assay determination provides quantitative measurement of the active pharmaceutical ingredient content. HPLC quantitative analysis is employed with acceptance criteria typically requiring assay values between 90.0% and 105.0% of the labeled amount [14] [15] [16]. This parameter ensures accurate dosing and therapeutic efficacy of the final product.

The implementation of these quality control parameters requires sophisticated analytical instrumentation, trained personnel, and comprehensive documentation systems. Modern pharmaceutical manufacturing facilities employ computerized systems for data collection, trending analysis, and regulatory compliance reporting. These systems provide real-time monitoring of critical quality attributes and enable rapid response to process deviations or quality issues.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

384.04497858 g/mol

Monoisotopic Mass

384.04497858 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F93UJX4SWT

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of bacterial infections.

Livertox Summary

Ticarcillin is an extended-spectrum carboxypenicillin antibiotic and is used to treat moderate-to-severe infections due to susceptible organisms. Ticarcillin has been linked with idiosyncratic liver injury, but only rarely and as isolated case reports.

Drug Classes

Antiinfective Agents

Pharmacology

Ticarcillin is a semisynthetic antibiotic with a broad spectrum of bactericidal activity against many gram-positive and gram-negative aerobic and anaerobic bacteria. Ticarcillin is, however, susceptible to degradation by ß-lactamases, and therefore, the spectrum of activity does not normally include organisms which produce these enzymes.
Ticarcillin is a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal activity. Similar to carbenicillin in action, ticarcillin inactivates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01C - Beta-lactam antibacterials, penicillins
J01CA - Penicillins with extended spectrum
J01CA13 - Ticarcillin

Mechanism of Action

Ticarcillin's principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis. Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

34787-01-4

Wikipedia

Ticarcillin

Biological Half Life

1.1 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 07-15-2023
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